1-Pyridin-2-ylbutan-2-amine
Description
1-Pyridin-2-ylbutan-2-amine (IUPAC name: 1-(pyridin-2-yl)butan-2-amine) is a secondary amine featuring a pyridine ring substituted at the 2-position of a butan-2-amine backbone. Its molecular formula is C₉H₁₄N₂, with a SMILES notation of CCCC(C1=CC=CC=N1)N and an InChIKey of BFKHSLAQEYFTPC-UHFFFAOYSA-N . The compound consists of a four-carbon alkyl chain branching into an amine group and a pyridine ring, a structural motif that may confer unique electronic and steric properties.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-2-8(10)7-9-5-3-4-6-11-9/h3-6,8H,2,7,10H2,1H3 |
InChI Key |
IOTVMAONDZYKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Insights:
Piperidine-containing analogs (e.g., 2-Piperidin-1-ylbutan-1-amine) exhibit saturated nitrogen rings, which may reduce steric hindrance and alter reactivity in nucleophilic substitutions .
Amine Position and Chirality: Primary amines (e.g., 2,2-diphenylethan-1-amine) are more nucleophilic than secondary amines like this compound, favoring reactions such as acylation or alkylation .
Heterocyclic vs. Aromatic Substituents :
Research Findings and Gaps:
- Synthetic Utility : Pyridine-containing amines are frequently employed in cross-coupling reactions (e.g., Buchwald-Hartwig amination) for pharmaceutical intermediates, as evidenced by the synthesis of pyrimidin-2-amine derivatives in .
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